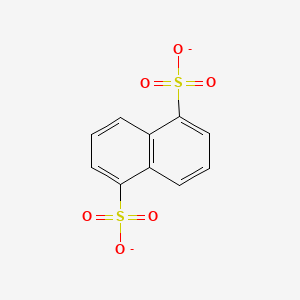

Naphthalene-1,5-disulfonate

描述

准备方法

Synthetic Routes and Reaction Conditions: Naphthalene-1,5-disulfonate is prepared by the disulfonation of naphthalene with oleum. The reaction can be represented as follows: [ \text{C}{10}\text{H}{8} + 2 \text{SO}{3} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H})_{2} ] Further sulfonation can yield the 1,3,5-trisulfonic acid derivative .

Industrial Production Methods: In industrial settings, naphthalene is mixed with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .

Types of Reactions:

Oxidation: this compound can undergo oxidation processes, such as ozonation at pH 7.5.

Reduction: The compound can be reduced to form various derivatives.

Substitution: It can undergo nitration to form nitrodisulfonic acids, which are precursors to amino derivatives.

Common Reagents and Conditions:

Oxidation: Ozone, electron beam irradiation.

Substitution: Nitric acid for nitration.

Major Products:

Oxidation: Decomposition products and biodegradable intermediates.

Substitution: Nitrodisulfonic acids and amino derivatives.

科学研究应用

Naphthalene-1,5-disulfonate has a wide range of applications in scientific research:

作用机制

Naphthalene-1,5-disulfonate can be compared with other naphthalenesulfonic acids, such as naphthalene-2-sulfonate. While both compounds share similar chemical properties, this compound is unique in its ability to form stable coordination compounds with metals like copper, nickel, zinc, and cobalt . This property makes it particularly useful in the synthesis of porous materials and layered structures capable of highly selective and reversible absorption of guest molecules .

相似化合物的比较

- Naphthalene-2-sulfonate

- Naphthalene-1,3,5-trisulfonic acid

Naphthalene-1,5-disulfonate stands out due to its stability and versatility in various chemical and industrial applications, making it a valuable compound in scientific research and industry.

生物活性

Naphthalene-1,5-disulfonate (NDSA) is a sulfonated aromatic compound that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, environmental science, and materials chemistry. This article provides a comprehensive overview of the biological activity of NDSA, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is a derivative of naphthalene with two sulfonic acid groups at the 1 and 5 positions. Its chemical formula is , and it exists primarily in its disodium salt form (disodium this compound) for enhanced solubility in aqueous solutions. The structure contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- NDSA has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems. This property is significant in mitigating cellular damage associated with various diseases.

- Inhibition of Enzymatic Activity :

- Cellular Effects :

- Environmental Impact :

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- Antioxidant Activity : In vitro studies have shown that NDSA can reduce oxidative stress markers in cultured cells. The compound’s ability to scavenge reactive oxygen species (ROS) was quantified using DPPH assays, indicating a concentration-dependent effect.

- Enzymatic Inhibition : A study involving the application of NDSA on COX-expressing cell lines revealed a dose-dependent reduction in prostaglandin E2 production, implicating its potential use as an anti-inflammatory agent.

- Cancer Research : In experiments with breast cancer cell lines (MDA-MB-231), NDSA treatment resulted in reduced cell motility and altered cytoskeletal dynamics, suggesting a mechanism for its anti-metastatic properties.

属性

IUPAC Name |

naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGVFVZDVNBPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6S2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964377 | |

| Record name | Naphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49735-71-9 | |

| Record name | Fast Red B salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049735719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Naphthalene-1,5-disulfonate?

A1: The molecular formula of NDS is C10H6O6S2 and its molecular weight is 306.28 g/mol. []

Q2: What are some spectroscopic techniques used to characterize NDS?

A2: Researchers commonly utilize infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to characterize NDS and its complexes. [, , ]

Q3: How does NDS typically interact within crystal structures?

A3: NDS commonly acts as a bridging ligand in coordination polymers due to the presence of two sulfonate groups capable of coordinating to metal ions. [, ] It also readily forms hydrogen bonds with various cations and water molecules, contributing to the formation of intricate supramolecular architectures. [, , ]

Q4: What types of structures can be formed with NDS?

A4: NDS can participate in the formation of diverse structures, including one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. The specific structural motif formed depends on factors like the metal ions, co-ligands, and crystallization conditions. [, , ]

Q5: Can NDS be used to create porous materials?

A5: Yes, the combination of NDS with suitable metal ions and co-ligands has led to the creation of porous coordination polymers. [] These materials hold potential for applications in gas storage and separation.

Q6: How does the presence of water molecules influence NDS crystal structures?

A6: Water molecules often play a crucial role in NDS crystal structures by participating in hydrogen bonding networks with the sulfonate groups and other components. These interactions can influence the dimensionality and overall packing arrangement within the crystal lattice. [, , ]

Q7: What analytical methods are employed to study NDS and its complexes?

A8: Single-crystal X-ray diffraction is the primary technique used to determine the three-dimensional structure of NDS complexes. [, , ] Other common analytical methods include elemental analysis, thermogravimetric analysis (TGA), and various spectroscopic techniques. [, ]

Q8: Has computational chemistry been used to study NDS?

A9: Yes, computational methods like density functional theory (DFT) have been used to investigate the electronic structure, bonding interactions, and spectroscopic properties of NDS and its complexes. These theoretical studies provide valuable insights into the structural features and reactivity of these materials. []

Q9: Are there concerns regarding the environmental impact of NDS?

A10: While NDS itself is not known to be acutely toxic, research has been conducted on its biodegradation and removal from wastewater. These studies aim to understand the potential environmental fate of NDS and develop effective treatment strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。